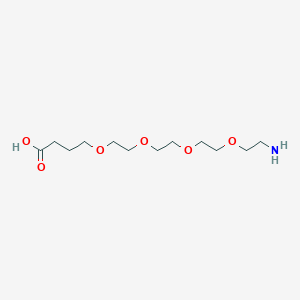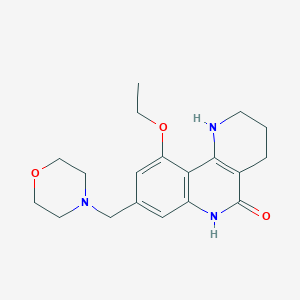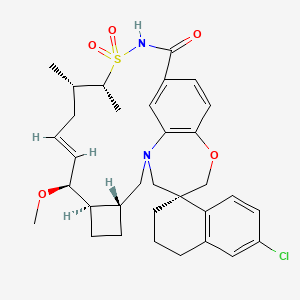
Amino-PEG4-(CH2)3CO2H
Vue d'ensemble
Description
Amino-PEG4-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 279.33 g/mol .Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
Amino-PEG4-(CH2)3CO2H est un dérivé de PEG contenant un groupe amino avec un acide carboxylique terminal {svg_1}. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_2}. Cela le rend adapté à une utilisation dans les systèmes de délivrance de médicaments, où il peut contribuer à améliorer la solubilité et la biodisponibilité des agents thérapeutiques.
Conjugaison des protéines
Le groupe amino de this compound est réactif avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde) etc {svg_3}. Cela permet de l'utiliser pour la conjugaison des protéines, où il peut contribuer à fixer des agents thérapeutiques ou d'autres molécules aux protéines pour diverses applications de recherche.
Conjugats anticorps-médicaments (ADC)
this compound peut être utilisé dans la synthèse des ADC {svg_4}. Les ADC sont une classe de médicaments biopharmaceutiques conçus comme une thérapie ciblée pour traiter le cancer. Dans les ADC, le lien this compound peut être utilisé pour fixer un médicament cytotoxique à un anticorps qui cible spécifiquement les cellules cancéreuses.
Recherche en protéomique
this compound peut être utilisé dans la recherche en protéomique {svg_5}. La protéomique est l'étude à grande échelle des protéines, et this compound peut être utilisé pour modifier les protéines ou les peptides afin d'étudier leur fonction, leur structure et leurs interactions.
Lieurs PROTAC
this compound est un lieur PROTAC à base de PEG qui peut être utilisé dans la synthèse des PROTAC {svg_6}. Les PROTAC (Protéolysis Targeting Chimeras) sont une classe de médicaments qui fonctionnent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation.
Bioconjugaison
L'acide carboxylique terminal de this compound peut réagir avec les groupes amine primaires en présence d'activateurs (par exemple EDC, ou DCC) pour former une liaison amide stable {svg_7}. Cette propriété le rend utile en bioconjugaison, une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule.
Mécanisme D'action
Safety and Hazards
When handling Amino-PEG4-(CH2)3CO2H, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)



